An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate
An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 4-hydroxybenzenesulfonate dihydrate, a key intermediate in the pharmaceutical and dye industries. This document outlines the primary synthetic route from phenol, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Chemical Overview
Compound: Sodium 4-hydroxybenzenesulfonate Dihydrate CAS Number: 10580-19-5 Molecular Formula: C₆H₅NaO₄S·2H₂O Molecular Weight: 232.19 g/mol Synonyms: Sodium p-phenolsulfonate dihydrate, 4-Hydroxybenzenesulfonic acid sodium salt dihydrate
Synthesis Pathway
The most common and industrially viable method for the synthesis of sodium 4-hydroxybenzenesulfonate dihydrate involves a two-step process:
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Electrophilic Aromatic Sulfonation of Phenol: Phenol is reacted with concentrated sulfuric acid. This reaction is temperature-dependent, yielding a mixture of ortho and para isomers.
-
Neutralization and Crystallization: The resulting 4-hydroxybenzenesulfonic acid is neutralized with a sodium base, followed by crystallization to isolate the dihydrate salt.
The overall reaction scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzenesulfonic Acid
This protocol is optimized for the preferential synthesis of the para-isomer.
Materials:
-
Phenol (C₆H₅OH)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully melt phenol.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid to the molten phenol with continuous stirring. The addition is exothermic, and the temperature should be carefully monitored.
-
Heat the reaction mixture to 100-110°C using an oil bath.[1][2]
-
Maintain this temperature and continue stirring for 5-6 hours. During this period, the water formed in the reaction, along with a small amount of unreacted phenol, may distill off.[1][2]
-
After the reaction is complete, cool the mixture to room temperature. The product, primarily p-hydroxybenzenesulfonic acid, will be a viscous liquid or may solidify upon cooling. A yield of approximately 95% can be expected for this step.[1]
Step 2: Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate
Materials:
-
Crude 4-hydroxybenzenesulfonic acid from Step 1
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Dissolve the crude 4-hydroxybenzenesulfonic acid in a minimum amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium hydroxide or a slurry of sodium carbonate with vigorous stirring until the pH of the solution reaches 7. If using sodium carbonate, effervescence (release of CO₂) will be observed.
-
Filter the resulting solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a crystallization dish.
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Allow the solvent to evaporate slowly at a constant temperature of 35°C.[3] This can be achieved in a constant temperature bath or a controlled environment.
-
After a period of 1 to 2 weeks, optical quality crystals of sodium 4-hydroxybenzenesulfonate dihydrate will form.[3]
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Harvest the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Data Presentation
Reaction Parameters
| Parameter | Step 1: Sulfonation | Step 2: Neutralization & Crystallization |
| Key Reactants | Phenol, Sulfuric Acid | 4-Hydroxybenzenesulfonic Acid, Sodium Hydroxide |
| Solvent | None (neat) | Deionized Water |
| Temperature | 100-110 °C | Room temperature (neutralization), 35 °C (crystallization)[3] |
| Reaction Time | 5-6 hours[1][2] | 1-2 weeks (for crystallization)[3] |
| Typical Yield | ~95% (for the acid)[1] | High (crystallization yield is dependent on conditions) |
Solubility Data
The solubility of sodium 4-hydroxybenzenesulfonate in water increases with temperature, which is a key factor in the crystallization process.[3]
| Temperature (°C) | Solubility ( g/100 mL) |
| 30 | ~18 |
| 40 | ~22 |
| 50 | ~27 |
| 60 | ~33 |
Data extrapolated from solubility curve in reference[3].
Characterization Data
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C (for the anhydrous form)[4] |
| ¹H NMR | Spectra available in public databases.[5][6] |
| ¹³C NMR | Spectra available in public databases.[5][7] |
| FTIR | Spectra available in public databases.[5][8] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of the synthesis and the mechanism of the key sulfonation step.
References
- 1. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium 4-hydroxybenzenesulfonate | 825-90-1 [chemicalbook.com]
- 5. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE(10580-19-5) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Sodium 4-hydroxybenzenesulfonate(825-90-1) IR Spectrum [chemicalbook.com]
